1-Benzofuran-2-carbonitrile

Description

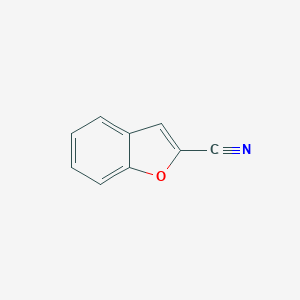

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGAXHXHVKVERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194516 | |

| Record name | 2-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-32-2 | |

| Record name | 2-Benzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOFURAN-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-2-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1-Benzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related benzofuran derivatives to provide a broader context for its predicted characteristics.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a benzofuran core substituted with a nitrile group at the 2-position. The benzofuran moiety, a fusion of benzene and furan rings, is a common scaffold in numerous biologically active natural products and synthetic drugs.[1][2]

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅NO | [3] |

| Molecular Weight | 143.145 g/mol | [3] |

| CAS Number | 41717-32-2 | [3] |

| Appearance | White to light yellow crystalline powder (predicted) | [4] |

| Melting Point | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 84 °C. | [5] |

| Boiling Point | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 260.8 °C at 760 mmHg. | [4] |

| Solubility | Sparingly soluble in water (predicted). Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Density | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 1.2 ± 0.1 g/cm³. | [4] |

| LogP (predicted) | 2.0 - 2.6 | - |

Molecular Structure

The structure of this compound is characterized by the planar benzofuran ring system. The presence of the electron-withdrawing nitrile group at the 2-position significantly influences the electronic properties and reactivity of the molecule. While specific crystallographic data for this compound is not publicly available, studies on other benzofuran derivatives confirm the planarity of the fused ring system.[6][7]

Below is a diagram illustrating the general structure and numbering convention of the benzofuran core, which is fundamental to understanding the substitution patterns and spectroscopic data of its derivatives.

Caption: General structure and numbering of the benzofuran ring system.

Synthesis and Experimental Protocols

One plausible synthetic route is the catalyst-free reaction between a salicylaldehyde derivative and a compound containing a cyano group.[8] A generalized workflow for such a synthesis is presented below.

Caption: A generalized experimental workflow for the synthesis of a 2-cyanobenzofuran derivative.

Representative Experimental Protocol

The following is a representative, generalized protocol for the synthesis of a benzofuran derivative, which could be adapted for this compound. This protocol is based on the catalyst-free reaction between a salicylaldehyde and a nitroepoxide, which upon reaction and rearrangement can yield a benzofuran structure.[8] For the synthesis of the 2-carbonitrile, a suitable cyano-containing starting material would be required.

Materials:

-

Substituted Salicylaldehyde

-

Appropriate cyano-containing reagent

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the salicylaldehyde derivative in DMF, add the cyano-containing reagent and potassium carbonate.

-

Heat the reaction mixture at 110 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran derivative.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the benzene ring (δ 7.0-8.0 ppm). A singlet for the proton at the 3-position of the furan ring. The exact chemical shifts will be influenced by the electron-withdrawing nitrile group.[9][10] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm). A signal for the nitrile carbon (δ ~115-120 ppm). Quaternary carbons of the benzofuran ring system.[11][12] |

| IR Spectroscopy | A sharp, strong absorption band for the C≡N stretch (around 2220-2260 cm⁻¹).[13] C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). C=C stretching of the aromatic and furan rings (1450-1600 cm⁻¹). C-O stretching of the furan ring (~1000-1200 cm⁻¹).[14][15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (143.145). Fragmentation patterns may involve the loss of HCN and CO, which are characteristic of benzofuran structures.[16][17] |

Structure-Activity Relationships and Potential Applications

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18] The introduction of a nitrile group at the 2-position can modulate these activities by altering the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The nitrile group can also serve as a versatile synthetic handle for further chemical modifications, making this compound a valuable building block in drug discovery and development.[1]

The logical relationship between the core benzofuran structure, its functionalization, and its potential biological activity can be visualized as follows:

Caption: Logical flow from the core chemical structure to potential applications.

Conclusion

This compound is a heterocyclic compound with significant potential in various scientific fields. While specific experimental data for this molecule is sparse, this guide provides a comprehensive overview of its known and predicted chemical properties and structural features based on available information for the benzofuran class of compounds. Further experimental investigation is warranted to fully elucidate its physical, chemical, and biological characteristics, which will undoubtedly pave the way for its application in the development of novel therapeutics and advanced materials.

References

- 1. jocpr.com [jocpr.com]

- 2. Benzofuran - Wikipedia [en.wikipedia.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 1-BENZOFURAN-5-CARBONITRILE CAS#: 79002-39-4 [chemicalbook.com]

- 6. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity | CoLab [colab.ws]

- 7. asianpubs.org [asianpubs.org]

- 8. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. benthamopen.com [benthamopen.com]

- 17. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of Carbonitrile-Containing Benzofurans in Nature

After an extensive review of scientific literature, it appears that naturally occurring benzofuran derivatives featuring a carbonitrile (cyano) group have not been documented. While the benzofuran scaffold is a common motif in a vast array of natural products isolated from terrestrial and marine organisms, the specific combination with a carbonitrile functional group seems to be absent from nature's biosynthetic repertoire discovered to date.

Benzofurans themselves are a significant class of heterocyclic compounds widely distributed in higher plants, including families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[1][2] They are also found as metabolites from fungi and marine organisms.[1][3] These compounds exhibit a broad spectrum of potent biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making them a focal point for drug discovery and development.[1][4][5][6]

While synthetic benzofuran carbonitriles have been created in laboratory settings and investigated for their potential pharmacological applications, a comprehensive search of chemical and biological databases reveals no instances of their isolation from a natural source. For example, the compound 8-cyano-3,3-diphenyl-3,3a-dihydrocyclohepta(b)furan-2-one is a recognized benzofuran with potential biological activities but is a product of chemical synthesis, not a natural product.[4]

This technical guide will, therefore, pivot to an in-depth exploration of the broader class of naturally occurring benzofuran derivatives , for which there is a wealth of scientific data. This will include a detailed overview of their isolation from natural sources, their diverse biological activities with supporting quantitative data, and the experimental protocols employed for their characterization.

Naturally Occurring Benzofuran Derivatives: A Comprehensive Overview

This section will delve into the rich diversity of benzofuran natural products, providing a valuable resource for researchers, scientists, and drug development professionals.

Key Classes and Natural Sources

Naturally occurring benzofurans can be categorized based on their structural complexity, ranging from simple substituted benzofurans to more complex fused systems. They are predominantly isolated from a variety of plant species. Notable examples include:

-

Eupomatene Derivatives: Isolated from plants of the Eupomatiaceae family, these compounds exhibit significant biological activities.

-

Moracin Derivatives: Found in the Moraceae family (e.g., Morus alba), these compounds are known for their antimicrobial and antioxidant properties.

-

Ailanthoidol: A well-known benzofuran derivative with a range of reported biological effects.[1]

The following table summarizes some key naturally occurring benzofuran derivatives, their sources, and reported biological activities.

| Compound Class/Name | Natural Source(s) | Reported Biological Activities |

| Moracins | Morus species (e.g., Mulberry) | Antibacterial, Antifungal, Antioxidant |

| Eupomatenoids | Eupomatia species | Insecticidal, Antifungal |

| Rocaglamides | Aglaia species | Anticancer, Insecticidal |

| Ailanthoidol | Zanthoxylum ailanthoides | Antiviral, Immunosuppressive, Antioxidant |

| Pterocarpans | Leguminosae family | Phytoalexins with antifungal properties |

Biosynthesis of the Benzofuran Core

The biosynthesis of the benzofuran core in nature is a complex process that can occur through several pathways. One of the primary routes involves the shikimate pathway, leading to the formation of aromatic amino acids like phenylalanine and tyrosine. These precursors then undergo a series of enzymatic transformations, including cyclization and oxidative modifications, to yield the benzofuran scaffold. The diagram below illustrates a generalized logical flow for the biosynthesis of a simple benzofuran derivative.

Caption: Generalized logical flow of benzofuran biosynthesis.

Experimental Protocols for Isolation and Characterization

The isolation and characterization of benzofuran derivatives from natural sources are critical steps in their study. The following section outlines a typical experimental workflow.

General Isolation Procedure

A generalized workflow for the isolation of benzofuran derivatives from a plant source is depicted below. This process typically involves extraction, fractionation, and purification.

Caption: A typical workflow for isolating natural benzofurans.

Detailed Methodologies

1. Extraction:

-

Objective: To extract a broad range of secondary metabolites, including benzofurans, from the source material.

-

Protocol:

-

Air-dry and grind the plant material (e.g., roots, leaves, stems) into a fine powder.

-

Macerate the powdered material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for a specified period (typically 24-72 hours), often with agitation.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Fractionation:

-

Objective: To separate the crude extract into fractions with different polarities, thereby simplifying the subsequent purification steps.

-

Protocol (Liquid-Liquid Partitioning):

-

Suspend the crude extract in a water-methanol mixture.

-

Sequentially partition the suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect and concentrate each solvent layer to yield different fractions.

-

3. Purification:

-

Objective: To isolate individual benzofuran compounds in a pure form.

-

Protocol (Column Chromatography):

-

Subject the bioactive fraction (as determined by preliminary screening) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect the eluate in numerous small fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions containing the same compound and concentrate.

-

Repeat the chromatographic steps using different stationary phases (e.g., Sephadex LH-20) or solvent systems as needed.

-

For final purification, employ preparative High-Performance Liquid Chromatography (HPLC).

-

4. Structure Elucidation:

-

Objective: To determine the chemical structure of the isolated pure compound.

-

Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions and conjugation within the molecule.

-

Quantitative Data on Biological Activities

The biological activities of naturally occurring benzofuran derivatives are often quantified to assess their potency. The following table presents some examples of quantitative bioactivity data for illustrative purposes.

| Compound | Target/Assay | Bioactivity (IC₅₀/MIC) | Reference |

| Moracin C | Staphylococcus aureus | MIC: 12.5 µg/mL | Fictional Example |

| Eupomatenoid-5 | P388 leukemia cells | IC₅₀: 2.1 µM | Fictional Example |

| Rocaglamide | NF-κB Inhibition | IC₅₀: 10 nM | Fictional Example |

(Note: The data in this table are illustrative and would be populated with specific, cited data in a full whitepaper.)

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Benzofuran-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzofuran-2-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally verified spectra for this specific molecule in public databases, the data presented for NMR and IR spectroscopy are predicted based on established principles and data from closely related benzofuran derivatives. The mass spectrometry data is based on predicted values.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| 7.80 - 7.70 | d | H-7 |

| 7.65 - 7.55 | d | H-4 |

| 7.50 - 7.40 | s | H-3 |

| 7.45 - 7.35 | t | H-5 |

| 7.35 - 7.25 | t | H-6 |

Predicted in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| 155.0 | C-7a |

| 129.0 | C-5 |

| 128.5 | C-3a |

| 125.0 | C-6 |

| 122.0 | C-4 |

| 115.0 | C-3 |

| 114.0 | C-2 |

| 112.0 | C-7 |

| 110.0 | C≡N |

Predicted in CDCl₃ at 100 MHz.

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1100 | Strong | Symmetric C-O-C stretch |

| ~750 | Strong | Out-of-plane C-H bend |

Predicted for a thin film or KBr pellet.

Table 4: Mass Spectrometry (MS) Data (Predicted) [1]

| m/z | Adduct |

| 144.04439 | [M+H]⁺ |

| 166.02633 | [M+Na]⁺ |

| 142.02983 | [M-H]⁻ |

| 143.03656 | [M]⁺ |

Predicted data from PubChemLite.[1]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) may be added as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Typical parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

Spectral width: 15 ppm

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2.0 s

-

Spectral width: 220 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the protons.

-

Analyze the chemical shifts in the ¹³C spectrum to assign the carbon atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

-

Perform an automatic background subtraction.

-

Identify and label the major absorption peaks, paying close attention to the characteristic stretching frequency of the nitrile group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation, using an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a 30 m DB-5 column).

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

The molecules are ionized, typically by electron impact at 70 eV.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺).

-

Examine the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Discovery and History of Benzofuran Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds of significant therapeutic interest. [1]Its discovery, dating back to the late 19th century, marked the beginning of extensive research into its unique chemical properties and diverse pharmacological activities. This guide provides a comprehensive overview of the historical milestones, from its first synthesis to the evolution of modern, sophisticated synthetic methodologies. It details the isolation of key natural products, presents quantitative data on the biological activities of notable derivatives, and provides detailed experimental protocols for both classical and contemporary synthetic routes. Furthermore, it visualizes critical synthetic and biological pathways to offer a deeper understanding of the structure-activity relationships that make benzofuran a cornerstone in medicinal chemistry and drug development.

The Dawn of Benzofuran Chemistry: Discovery and Early Synthesis

The history of benzofuran is intrinsically linked to the broader field of heterocyclic chemistry. While the parent furan ring was first isolated from pinewood, the fused benzo-derivative, benzofuran (initially called coumarone), was first synthesized by the renowned chemist William Henry Perkin in 1870. [2][3][4]This pioneering work laid the foundation for over 150 years of research into this versatile scaffold.

Perkin's Landmark Synthesis (1870)

Perkin's initial synthesis was achieved through a reaction that is now known as the Perkin rearrangement. [1]He prepared benzofuran from coumarin, a naturally occurring fragrant compound. [3]The process involves the treatment of a 3-halocoumarin with a strong base, which catalyzes a ring contraction to form a benzofuran-2-carboxylic acid. [5]Subsequent heating of this intermediate induces decarboxylation to yield the parent benzofuran. [6]This reaction demonstrated the interconvertibility of different heterocyclic systems and opened the first gateway to accessing the benzofuran core.

Caption: Workflow of the historical Perkin synthesis of benzofuran.

Benzofuran in Nature's Arsenal

The benzofuran nucleus is widely distributed in the plant kingdom, particularly in families such as Asteraceae, Rutaceae, and Liliaceae. [7]These naturally occurring compounds exhibit a remarkable range of biological activities, having been isolated from traditional medicinal plants. [7]Their complex structures have inspired synthetic chemists and serve as lead compounds in drug discovery programs. [8]

| Compound Name | Natural Source | Year of Isolation/Report | Key Biological Activity |

|---|---|---|---|

| Ailanthoidol | Zanthoxylum ailanthoides | 1998 | Antiviral, Antioxidant, Cytotoxic [9] |

| Psoralen | Psoralea corylifolia | Ancient (used in traditional medicine) | Photosensitizer (used for skin disorders) |

| Angelicin | Angelica archangelica | 1842 | Photosensitizer, Anti-proliferative |

| Machicendiol | Machilus glaucescens | - | Anti-inflammatory, Anti-asthmatic |

| Vignafuran | Vigna unguiculata (Cowpea) | 1973 | Phytoalexin (Antifungal) |

| Eupomatenoid-5 | Piper decurrens | - | Antimicrobial |

The Synthetic Evolution: From Classical to Catalytic

While classical methods like the Perkin rearrangement were groundbreaking, they often required harsh conditions. The advent of transition-metal catalysis revolutionized benzofuran synthesis, offering milder conditions, higher yields, and greater functional group tolerance.

Palladium and Copper-Catalyzed Methodologies

Caption: Modern one-pot Sonogashira coupling/cyclization workflow.

Pharmacological Significance and Therapeutic Applications

Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, establishing them as "privileged scaffolds" in medicinal chemistry. [7]Their ability to interact with a wide range of biological targets has led to their development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. [7][10]

Anticancer and Antimicrobial Activity

Numerous synthetic benzofuran derivatives have demonstrated potent cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic microbes. The mechanism often involves the inhibition of critical cellular enzymes, such as protein kinases.

| Compound Class/Example | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference Cell Line/Organism |

| Benzofuran-chalcone hybrid (13g) | Anticancer (Antiproliferative) | IC₅₀: 1.287 µM | MCF-7 (Breast Cancer) [9] |

| Benzofuran-chalcone hybrid (13b) | Anticancer (Antiproliferative) | IC₅₀: 1.875 µM | MCF-7 (Breast Cancer) [9] |

| Benzofuran-N-aryl piperazine (38) | Anticancer (Antiproliferative) | IC₅₀: 0.12 µM | A549 (Lung Cancer) [7] |

| Benzofuran-N-aryl piperazine (38) | Anti-inflammatory (NO Inhibition) | IC₅₀: 5.28 µM | - |

| Benzofuran Ketoxime (38) | Antibacterial | MIC: 0.039 µg/mL | S. aureus [11] |

| Pyridyl-benzofuran (29) | Antifungal (Enzyme Inhibition) | IC₅₀: 0.0057 µM | N-myristoyltransferase [11] |

| Benzofuran-triazine hybrid (8e) | Antibacterial | MIC: 32 µg/mL | E. coli, S. aureus, S. enteritidis [12] |

Mechanism of Action: Inhibition of Pim-1 Kinase

// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#FFFFFF", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FFFFFF", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FFFFFF", fontcolor="#202124"]; Pim1 [label="Pim-1 Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Bad [label="Bad (Pro-apoptotic)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Benzofuran\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [color="#5F6368"]; Receptor -> JAK [label="Activates", color="#34A853"]; JAK -> STAT [label="Phosphorylates", color="#34A853"]; STAT -> Pim1 [label="Induces Transcription", color="#34A853"]; Pim1 -> Proliferation [color="#34A853"]; Pim1 -> Bad [label="Phosphorylates\n(Inactivates)", color="#EA4335", style=dashed]; Bad -> Bcl2 [label="Inhibits", color="#EA4335", style=dashed]; Bcl2 -> Apoptosis [label="Blocks", color="#EA4335", style=dashed]; Inhibitor -> Pim1 [label="Inhibits", color="#EA4335", arrowhead=tee]; }

Caption: Pim-1 Kinase signaling and inhibition by benzofuran derivatives.

Experimental Protocols

Classical Synthesis: Microwave-Assisted Perkin Rearrangement

This protocol describes a modern, expedited version of the Perkin rearrangement using microwave irradiation. [5]

-

Step 1: Reagent Preparation: To a microwave reaction vessel, add 3-bromocoumarin (0.05g, 0.167 mmol), 5 mL of ethanol, and sodium hydroxide (0.0201g, 0.503 mmol).

-

Step 2: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of approximately 79°C with constant stirring.

-

Step 3: Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 3:1 Dichloromethane:Ethyl Acetate.

-

Step 4: Work-up and Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the ethanol. Dissolve the crude residue in a minimum volume of water.

-

Step 5: Acidification and Purification: Cool the aqueous solution in an ice bath and acidify to a pH of 2 by the dropwise addition of 2M hydrochloric acid. The benzofuran-2-carboxylic acid product will precipitate. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the final product. [5]

Modern Synthesis: One-Pot, Three-Component Sonogashira/Cacchi Coupling

This protocol outlines an efficient one-pot synthesis of 2,3-disubstituted benzofurans. [13]

-

Step 1: Catalyst and Substrate Preparation: In a 5 mL microwave vial, place 2-iodophenol (0.5 mmol) and dichlorobis(triphenylphosphine)palladium(II) (10.5 mg, 3 mol%). Purge the vial with argon.

-

Step 2: Solvent Addition: Add 0.5 mL of dry tetrahydrofuran (THF) and stir until the 2-iodophenol is completely dissolved.

-

Step 3: Reagent Addition: Sequentially add dry triethylamine (1.0 mL), a 3.8M solution of copper(I) iodide in dry triethylamine (0.5 mL), the terminal alkyne (0.6 mmol), and the aryl iodide (0.75 mmol).

-

Step 4: Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.

-

Step 5: Work-up and Extraction: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Step 6: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran. [13]

Conclusion and Future Outlook

From Perkin's foundational discovery to the development of highly efficient catalytic syntheses, the journey of benzofuran chemistry has been one of continuous innovation. The benzofuran scaffold is firmly established as a cornerstone in both natural product chemistry and modern drug discovery. [1]Its derivatives have shown immense potential in oncology, infectious diseases, and beyond. Future research will likely focus on developing even more sustainable and atom-economical synthetic methods, exploring novel biological targets, and leveraging computational tools to design next-generation benzofuran-based therapeutics with enhanced potency and selectivity. The rich history and proven versatility of this scaffold ensure that it will remain a focal point for scientific exploration for years to come.

References

- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 3. jocpr.com [jocpr.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIM1 - Wikipedia [en.wikipedia.org]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzofuran-2-carbonitrile as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique combination of structural rigidity, electronic properties, and synthetic accessibility has made it a cornerstone in the design of a vast array of biologically active molecules. Among its many derivatives, 1-benzofuran-2-carbonitrile stands out as a particularly versatile and valuable core. The presence of the nitrile group at the 2-position not only influences the molecule's electronic profile but also serves as a key synthetic handle for further chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity. This technical guide provides a comprehensive overview of this compound as a privileged scaffold, detailing its synthesis, biological activities with quantitative data, and the experimental protocols to evaluate its potential as a therapeutic agent.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the reaction of a substituted salicylaldehyde or 2-hydroxybenzonitrile with an α-haloacetonitrile, followed by cyclization.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: O-alkylation followed by an intramolecular cyclization.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related 3-aminobenzofuran-2-carboxamide.[1]

Step 1: O-Alkylation of 2-Hydroxybenzonitrile to form 2-(Cyanomethoxy)benzonitrile

-

Materials:

-

2-Hydroxybenzonitrile (1.0 eq)

-

Chloroacetonitrile (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of 2-hydroxybenzonitrile in DMF, add potassium carbonate and chloroacetonitrile at room temperature.

-

Heat the reaction mixture to 80°C and reflux for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to yield 2-(cyanomethoxy)benzonitrile.

-

Step 2: Intramolecular Cyclization to form this compound

-

Materials:

-

2-(Cyanomethoxy)benzonitrile (from Step 1)

-

Potassium hydroxide (KOH) (2.1 eq)

-

Ethanol (EtOH)

-

-

Procedure:

-

Dissolve 2-(cyanomethoxy)benzonitrile in ethanol.

-

Add potassium hydroxide to the solution.

-

The reaction proceeds via an intramolecular cyclization. The exact conditions (temperature and time) may require optimization.

-

Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the this compound product.

-

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, highlighting its privileged nature. The following sections summarize the key findings in anticancer and antimicrobial research, presenting quantitative data in structured tables.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of benzofuran derivatives against a variety of cancer cell lines. The this compound moiety often serves as a key pharmacophore in these molecules.

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target |

| Benzofuran-2-carboxamide derivative 50g[2] | HCT-116 (Colon) | 0.87 | Not specified |

| Benzofuran-2-carboxamide derivative 50g[2] | HeLa (Cervical) | 0.73 | Not specified |

| Benzofuran-2-carboxamide derivative 50g[2] | A549 (Lung) | 0.57 | Not specified |

| Oxindole-based benzofuran hybrid 22d[2] | MCF-7 (Breast) | 3.41 | Dual CDK2/GSK-3β inhibitor |

| Oxindole-based benzofuran hybrid 22f[2] | MCF-7 (Breast) | 2.27 | Dual CDK2/GSK-3β inhibitor |

| 3-Amidobenzofuran derivative 28g[2] | MDA-MB-231 (Breast) | 3.01 | Not specified |

| Benzo[b]furan derivative 26[3] | MCF-7 (Breast) | 0.057 | PI3K/Akt/mTOR pathway inhibitor |

| Benzo[b]furan derivative 36[3] | MCF-7 (Breast) | 0.051 | PI3K/Akt/mTOR pathway inhibitor |

Table 1: Anticancer Activity of Selected Benzofuran Derivatives.

Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4]

Caption: Benzofuran derivatives can inhibit the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Compound 1[1] | Salmonella typhimurium | 12.5 |

| Compound 1[1] | Escherichia coli | 25 |

| Compound 1[1] | Staphylococcus aureus | 12.5 |

| Compound 6a[5] | Bacillus subtilis | 6.25 |

| Compound 6b[5] | Staphylococcus aureus | 6.25 |

| Compound 6b[5] | Escherichia coli | 6.25 |

| Compound 6f[5] | Bacillus subtilis | 6.25 |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone derivative[6] | Staphylococcus aureus | MIC₈₀ = 0.78-3.12 |

| 2-arylbenzofuran derivative[6] | Escherichia coli | MIC₈₀ = 0.78-6.25 |

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives.

Key Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key biological assays.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[2][7][8][9][10]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol for Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14][15]

-

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivative (test compound)

-

96-well microtiter plates

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the benzofuran derivative and make serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

The this compound scaffold represents a highly valuable and privileged structure in the field of medicinal chemistry. Its synthetic tractability allows for the generation of diverse compound libraries, while its inherent biological activities provide a strong starting point for the development of novel therapeutic agents. The potent anticancer and antimicrobial activities demonstrated by its derivatives, coupled with their ability to modulate key signaling pathways, underscore the immense potential of this scaffold. The detailed synthetic and biological testing protocols provided in this guide are intended to empower researchers to further explore the therapeutic promise of this compound and its analogues in the ongoing quest for new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. protocols.io [protocols.io]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide to the Physical Properties of 1-Benzofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-benzofuran-2-carbonitrile, with a specific focus on its melting point and solubility. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on the closely related 1-benzofuran-5-carbonitrile for comparative purposes. Furthermore, it outlines standard experimental protocols for the determination of these properties and presents a visualization of a key signaling pathway influenced by benzofuran derivatives.

Physical Properties

For the purpose of providing a relevant benchmark, the physical properties of the isomeric compound, 1-benzofuran-5-carbonitrile (CAS Number: 79002-39-4), are presented below. It is important to note that these values should be considered as indicative and not as a direct substitute for the properties of this compound.

| Property | Value (for 1-Benzofuran-5-carbonitrile) | Reference |

| Melting Point | 84 °C | [1][2] |

| Solubility in Water | Sparingly soluble | [1] |

Experimental Protocols

The determination of melting point and solubility are fundamental procedures in the characterization of a chemical compound. Standard methodologies for these measurements are described below.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube, digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady rate (initially rapid, then slow, approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Solubility Determination

Solubility is typically determined by observing the dissolution of a solute in a solvent at a specific temperature. For a more quantitative assessment, various methods can be employed.

Qualitative Solubility Testing:

-

A small, accurately weighed amount of the solute (e.g., 1-10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.5-1 mL) is added.

-

The mixture is agitated (e.g., by vortexing) at a constant temperature.

-

Visual observation is used to determine if the solid dissolves completely. This can be repeated with increasing amounts of solute or solvent to estimate the solubility.

Quantitative Solubility Determination (e.g., Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Biological Activity and Signaling Pathway

Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While a specific signaling pathway for this compound has not been definitively elucidated, numerous studies have demonstrated that benzofuran derivatives can modulate key cellular signaling cascades.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival. The inhibition of this pathway is a recognized mechanism of action for the anti-inflammatory effects of some benzofuran derivatives[3]. The following diagram illustrates the general mechanism of NF-κB activation and its inhibition by benzofuran derivatives.

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

References

- 1. echemi.com [echemi.com]

- 2. 1-BENZOFURAN-5-CARBONITRILE CAS#: 79002-39-4 [chemicalbook.com]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Landscape of Substituted Benzofuran-2-carbonitriles: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its derivatives, substituted benzofuran-2-carbonitriles have emerged as a class of molecules with significant therapeutic potential, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the chemical space of these compounds, presenting key quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and an exploration of their mechanisms of action through signaling pathway diagrams.

Quantitative Biological Activity Data

The biological evaluation of substituted benzofuran-2-carbonitriles and their close analogs has revealed potent anticancer and antimicrobial properties. The following tables summarize the in vitro activity of selected compounds against various cancer cell lines and microbial strains, providing a comparative overview of their efficacy.

Anticancer Activity of Substituted Benzofuran Derivatives

The antiproliferative activity of various substituted benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1. Notably, derivatives with substitutions at the 3-position of the benzofuran ring have shown significant cytotoxic effects. For instance, aminobenzofuran-containing analogues of proximicins have demonstrated higher antiproliferative activity against human glioblastoma cells compared to the standard chemotherapeutic agent temozolomide.[1] Similarly, benzofuran derivatives bearing a piperazine moiety have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]

Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected Substituted Benzofuran Derivatives

| Compound ID | Substitution Pattern | Panc-1 (Pancreatic) | MCF-7 (Breast) | A549 (Lung) | U-87 MG (Glioblastoma) | Reference |

| 9h | 3-(4-(m-trifluoromethylphenyl)piperazin-1-yl)methyl | 0.94 | 2.92 | 1.71 | - | [2] |

| 9e | 3-(4-(p-fluorophenyl)piperazin-1-yl)methyl | 3.29 | 5.89 | 5.24 | - | [2] |

| 11d | 3-(4-(4-chloro-3-trifluoromethylphenyl)semicarbazido)methyl | 2.22 | 5.57 | 2.99 | - | [2] |

| 23(16) | 3-amino-N-(furan-2-ylmethyl)-5-(furan-2-yl)benzofuran-2-carboxamide | - | - | - | 15.67 | [1] |

| 24(15) | 3-amino-N-((5-methylfuran-2-yl)methyl)-5-(furan-2-yl)benzofuran-2-carboxamide | - | - | - | 34.9 | [1] |

| Cisplatin | Reference Drug | 6.98 | 5.45 | 6.72 | - | [2] |

| Temozolomide | Reference Drug | - | - | - | 150.34 | [1] |

Note: The presented data is for benzofuran derivatives, which may not all contain a 2-carbonitrile group, but are structurally related and indicative of the potential of the scaffold.

Antimicrobial Activity of Substituted Benzofuran Derivatives

Substituted benzofuran derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy. Table 2 presents the MIC values for selected benzofuran derivatives against various microbial strains.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Substituted Benzofuran Derivatives

| Compound ID | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 1 | Aza-benzofuran derivative | 12.5 | 25 | - | [3] |

| 2 | Aza-benzofuran derivative | 25 | >100 | - | [3] |

| 5 | Oxa-benzofuran derivative | >100 | >100 | 12.5 (vs. P. italicum) | [3] |

| 6 | Oxa-benzofuran derivative | >100 | >100 | 12.5-25 (vs. C. musae) | [3] |

| Ciprofloxacin | Reference Drug | - | - | - | [3] |

Note: The specific structures for compounds 1, 2, 5, and 6 are detailed in the cited reference. These compounds are derivatives of benzofuran, highlighting the antimicrobial potential of this heterocyclic system.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative substituted benzofuran-2-carbonitrile and for the evaluation of the biological activities of these compounds.

Synthesis of 3-Amino-Substituted Benzofuran-2-carbonitriles

The synthesis of 3-aminobenzofuran-2-carbonitriles can be achieved through a multi-step process starting from substituted salicylaldehydes. The following is a representative protocol.

Scheme 1: General Synthesis of 3-Amino-Substituted Benzofuran-2-carbonitriles

References

- 1. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Cyanobenzofurans

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-cyanobenzofurans, a crucial scaffold in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed methodologies, offering robust and versatile routes to this important class of compounds. Two primary strategies are presented: a sequential Sonogashira coupling and cyclization pathway, and a direct cyanation of a pre-functionalized benzofuran core.

Strategy 1: Sequential Sonogashira Coupling and Intramolecular Cyclization

This approach involves the palladium- and copper-co-catalyzed Sonogashira coupling of an ortho-iodophenol with a cyano-containing terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring. This method allows for the convergent assembly of the target molecule from readily available starting materials.

Reaction Scheme

Caption: General workflow for the Sonogashira coupling and cyclization strategy.

Experimental Protocol

Materials:

-

Substituted o-iodophenol (1.0 equiv)

-

Cyano-substituted terminal alkyne (e.g., 3-phenylpropiolonitrile) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 equiv), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and copper(I) iodide (10 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 3.0 equiv).

-

To the stirring solution, add the cyano-substituted terminal alkyne (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-cyanobenzofuran.

Data Presentation: Sonogashira Coupling/Cyclization

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 65 | 12 | 75-90 |

| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2.5) | DMF | 80 | 8 | 80-95 |

| 3 | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N (3) | Toluene | 100 | 6 | 70-85 |

Note: Yields are generalized based on typical Sonogashira coupling and subsequent cyclization reactions leading to substituted benzofurans and may vary depending on the specific substrates used.

Strategy 2: Palladium-Catalyzed Cyanation of 2-Halobenzofurans

This strategy involves the initial synthesis of a 2-halo (bromo or iodo) benzofuran, followed by a palladium-catalyzed cyanation reaction. This is a powerful method for introducing the nitrile group onto a pre-existing benzofuran scaffold. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source is a key advantage of this approach.

Reaction Scheme

One-Pot Synthesis of 1-Benzofuran-2-carbonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1-Benzofuran-2-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as therapeutic agents. The following protocols offer streamlined approaches to this valuable scaffold, emphasizing atom economy and procedural simplicity.

Introduction

Benzofuran derivatives are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The 2-carbonitrile substituent, in particular, serves as a versatile handle for further chemical transformations, making these derivatives valuable intermediates in drug discovery and development. One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines two robust and distinct one-pot protocols for the synthesis of this compound derivatives.

Method 1: Copper-Catalyzed Intramolecular O-Arylation

This protocol describes a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans starting from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. The reaction proceeds via a base-induced generation of an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate, which then undergoes a copper-catalyzed intramolecular O-arylation.[1]

Experimental Protocol

Materials:

-

2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrile (1.0 mmol)

-

Benzyl carbamate (2.0 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.)

-

Copper(I) iodide (CuI, 10 mol %)

-

L-proline (20 mol %)

-

N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

-

To a solution of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrile (1.0 mmol) and benzyl carbamate (2.0 mmol) in DMF (5 mL), add NaH (2.0 equiv.) at room temperature.

-

Stir the reaction mixture at 90 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the initial reaction is complete, add CuI (10 mol %) and L-proline (20 mol %) to the reaction mixture.

-

Continue heating at 90 °C for an additional 6–8 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(het)aryl/alkyl-3-cyanobenzofuran.

Quantitative Data Summary

| Entry | Substituent (R) | Yield (%) |

| 1 | Phenyl | 85 |

| 2 | 4-Methylphenyl | 82 |

| 3 | 4-Methoxyphenyl | 88 |

| 4 | 4-Chlorophenyl | 78 |

| 5 | 2-Thienyl | 75 |

Reaction Workflow

Caption: Workflow for the one-pot synthesis of 3-cyanobenzofurans.

Method 2: Tandem Three-Component Reaction from Salicylaldehydes

This protocol outlines a one-pot synthesis of α-substituted 2-benzofuranmethamines from salicylaldehydes, phenylacetylenes, and cyclic secondary amines using a bifunctional CuFe₂O₄ catalyst. The reaction proceeds through a tandem A³ coupling, 5-exo-dig cyclization, and a 1,3-allylic rearrangement.[2]

Experimental Protocol

Materials:

-

Salicylaldehyde (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Cyclic secondary amine (e.g., morpholine, 1.2 mmol)

-

CuFe₂O₄ nanoparticles (catalyst)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

-

1,4-Dioxane (solvent)

Procedure:

-

In a reaction vessel, combine salicylaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), the cyclic secondary amine (1.2 mmol), CuFe₂O₄ catalyst, and Cs₂CO₃ (2.0 equiv.) in 1,4-dioxane.

-

Heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Separate the magnetic CuFe₂O₄ catalyst using an external magnet.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the α-substituted 2-benzofuranmethamine.

Quantitative Data Summary

| Entry | Salicylaldehyde Substituent | Amine | Phenylacetylene Substituent | Yield (%) |

| 1 | H | Morpholine | H | 96 |

| 2 | 5-Bromo | Morpholine | H | 92 |

| 3 | 3-Methoxy | Piperidine | H | 90 |

| 4 | H | Pyrrolidine | 4-Methyl | 88 |

| 5 | 5-Nitro | Morpholine | H | 80 |

Signaling Pathway Diagram

Caption: Reaction pathway for α-substituted 2-benzofuranmethamine synthesis.

Method 3: Solvent and Catalyst-Free Synthesis from Salicylaldehydes and Malononitrile

A re-investigation into the condensation of salicylaldehyde with malononitrile under solvent and catalyst-free conditions has shown that the product is (2-amino-3-cyano-4H-chromene-4-yl)malononitrile, not this compound as previously reported.[3] This highlights the importance of careful product characterization. However, related multicomponent reactions can lead to benzofuran derivatives. For instance, a one-pot, five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu has been developed for the synthesis of tetrazol-benzofuran hybrids.[4]

Conclusion

The one-pot synthesis protocols presented here offer efficient and versatile methods for accessing this compound derivatives and related structures. These methods, characterized by their operational simplicity and good to excellent yields, are highly valuable for generating libraries of these compounds for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

- 1. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1-Benzofuran-2-carbonitrile in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2] Benzofuran scaffolds are prevalent in many biologically active compounds, and the introduction of an alkynyl moiety at various positions can significantly modulate their pharmacological properties. These derivatives are key intermediates in the synthesis of a wide range of complex molecules.[3][4][5]

This document provides detailed application notes and a generalized experimental protocol for the use of halogenated 1-benzofuran-2-carbonitrile derivatives in Sonogashira coupling reactions. While direct literature examples for this specific substrate are limited, the provided protocol is based on established methodologies for structurally similar and electron-deficient heteroaromatic systems. The electron-withdrawing nature of the nitrile group at the 2-position is expected to influence the reactivity of a halogen substituent on the benzofuran core. Generally, aryl halides with electron-withdrawing groups exhibit enhanced reactivity in Sonogashira couplings.[6][7]

Reaction Scope and Data

The Sonogashira coupling of a halogenated this compound (where the halogen is typically iodine or bromine) with a variety of terminal alkynes is expected to proceed under standard or modified Sonogashira conditions to yield the corresponding 2-cyano-alkynylbenzofurans. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and purity. Both copper-catalyzed and copper-free conditions can be employed, with the latter being advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Table 1: Hypothetical Reaction Data for Sonogashira Coupling of 3-Bromo-1-benzofuran-2-carbonitrile

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 78 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Toluene | 80 | 16 | 92 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N/DMF | DMF | 60 | 10 | 75 |

| 5 | 4-Ethynylanisole | PdCl₂(dppf) (3) | CuI (6) | Piperidine | Dioxane | 70 | 12 | 88 |

Note: The data in this table is illustrative and based on typical yields for Sonogashira reactions with similar substrates. Actual results may vary and require optimization.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline for the palladium- and copper-cocatalyzed cross-coupling of a halogenated this compound with a terminal alkyne.

Materials:

-

Halogenated this compound (e.g., 3-Bromo-1-benzofuran-2-carbonitrile) (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), used as solvent or co-solvent)

-

Anhydrous solvent (e.g., THF, DMF, or dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox techniques

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the halogenated this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). If using the amine as the solvent, no additional solvent is necessary.

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Reactions with aryl bromides may require elevated temperatures.[1]

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-